N-(2-sec-butylphenyl)-2-methoxyacetamide N-(2-sec-butylphenyl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0859146
InChI: InChI=1S/C13H19NO2/c1-4-10(2)11-7-5-6-8-12(11)14-13(15)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15)
SMILES: CCC(C)C1=CC=CC=C1NC(=O)COC
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

N-(2-sec-butylphenyl)-2-methoxyacetamide

CAS No.:

Cat. No.: VC0859146

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-sec-butylphenyl)-2-methoxyacetamide -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name N-(2-butan-2-ylphenyl)-2-methoxyacetamide
Standard InChI InChI=1S/C13H19NO2/c1-4-10(2)11-7-5-6-8-12(11)14-13(15)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15)
Standard InChI Key MMTDCPLVFOSBLJ-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=CC=C1NC(=O)COC
Canonical SMILES CCC(C)C1=CC=CC=C1NC(=O)COC

Introduction

Structural Characterization

Molecular Formula and Structure

N-(2-sec-butylphenyl)-2-methoxyacetamide consists of:

  • Aryl group: A phenyl ring substituted with a sec-butyl group at the 2-position.

  • Acetamide core: A 2-methoxyacetamide moiety (CH₃OCH₂C(O)NH-) attached to the aryl nitrogen.

The molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 221.29 g/mol (calculated based on analogous structures ).

ComponentDescriptionFunctional Groups
2-sec-butylphenylPhenyl ring with a sec-butyl groupAromatic, alkyl substituent
2-methoxyacetamideAcetamide with methoxy at α-carbonAmide, ether

Key Structural Features

  • Steric Effects: The sec-butyl group introduces steric hindrance at the ortho position of the phenyl ring, potentially influencing reactivity and molecular packing.

  • Electronic Effects: The methoxy group donates electron density through resonance, stabilizing the acetamide carbonyl and affecting hydrogen-bonding interactions.

Synthetic Pathways and Analogous Compounds

Comparison with Documented Acetamide Derivatives

CompoundStructureMolecular Weight (g/mol)Key FeaturesSource
N-(2,6-diethylphenyl)-2-methoxyacetamide2,6-Diethylphenyl + 2-methoxyacetamide221.29Bulky ortho substituentsPubChem
2-MethoxyacetamideUnsubstituted acetamide + methoxy89.09Simple linear structurePubChem

Notable Differences:

  • Steric Profile: The sec-butyl group in the target compound creates greater steric bulk compared to diethyl substituents .

  • Electronic Profile: Similar methoxy electronic effects but distinct aryl substituent interactions.

Applications and Research Context

Catalytic and Synthetic Relevance

  • NHC Ligand Precursors: Acetamides with aryl substituents can undergo deprotonation to form NHCs, enabling transition-metal catalysis .

  • Palladium-Catalyzed Coupling: Aryl halides derived from this compound could participate in Suzuki or Buchwald-Hartwig reactions .

Data Gaps and Future Directions

Critical Research Needs

  • Experimental Characterization: NMR, IR, and mass spectrometry data are required to confirm structure and purity.

  • Biological Screening: Testing against target enzymes or receptors to assess bioactivity.

Synthetic Optimization

  • Catalyst Selection: Palladium or nickel catalysts may enhance coupling efficiency in arylamine synthesis .

  • Protecting Groups: Use of Boc or TBS groups to stabilize intermediates during multi-step synthesis .

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